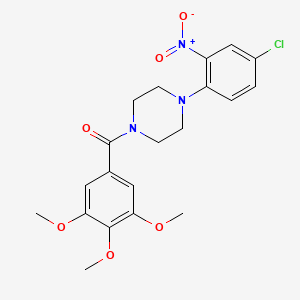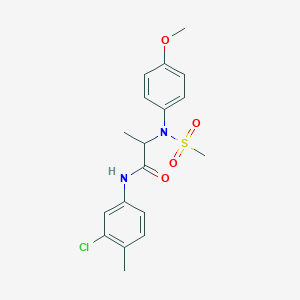![molecular formula C19H20ClN3O4 B3929951 1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B3929951.png)
1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine
Descripción general
Descripción
1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine, also known as McN-A-343, is a potent and selective agonist of the M1 muscarinic acetylcholine receptor. It is a widely used laboratory tool for studying the physiological and biochemical effects of M1 receptor activation.
Mecanismo De Acción
1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine acts as a selective agonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of M1 receptors leads to the stimulation of phospholipase C, which in turn leads to the production of inositol triphosphate and diacylglycerol. These second messengers activate downstream signaling pathways that ultimately lead to the physiological and biochemical effects of M1 receptor activation.
Biochemical and Physiological Effects:
Activation of M1 receptors by this compound has been shown to have a number of physiological and biochemical effects. These include the stimulation of acetylcholine release in the hippocampus and cortex, the enhancement of learning and memory, the regulation of dopamine release in the striatum, and the modulation of synaptic plasticity. This compound has also been shown to have anti-inflammatory effects, and to protect against oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine in laboratory experiments is its high selectivity for the M1 receptor, which allows for specific and controlled activation of this receptor. Another advantage is its well-characterized mechanism of action, which allows for precise manipulation of downstream signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other M1 receptor agonists, which may require higher concentrations to achieve the desired physiological and biochemical effects.
Direcciones Futuras
There are several future directions for research on 1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine and the M1 receptor. One area of interest is the potential therapeutic effects of M1 receptor agonists in neurodegenerative diseases such as Alzheimer's. Another area of interest is the role of M1 receptors in modulating synaptic plasticity and learning and memory. Finally, there is ongoing research on the development of more potent and selective M1 receptor agonists that may have improved therapeutic potential.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine has been extensively used in scientific research to study the physiological and biochemical effects of M1 receptor activation. It has been shown to stimulate the release of acetylcholine in the hippocampus and cortex, and to enhance learning and memory in animal models. This compound has also been used to study the role of M1 receptors in regulating dopamine release in the striatum, and to investigate the potential therapeutic effects of M1 receptor agonists in neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-14-4-2-3-5-18(14)27-13-19(24)22-10-8-21(9-11-22)16-7-6-15(20)12-17(16)23(25)26/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACYHPNONORWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide](/img/structure/B3929869.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3929877.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929884.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929896.png)
![3-chloro-4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929897.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929902.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3929926.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3929942.png)
![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)
![2-(2-methylphenyl)-5-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B3929959.png)

![4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol](/img/structure/B3929967.png)